molecular formula C24H20N2O2S B3654360 2-{[2-(4-ETHYLPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE

2-{[2-(4-ETHYLPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B3654360
M. Wt: 400.5 g/mol
InChI Key: MPKKRLWGKVOABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-ETHYLPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a phenyl group, and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-ETHYLPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The quinazoline ring forms a dihedral angle with the phenyl ring, and the terminal methyl group is often disordered by rotation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a basis for potential scale-up processes. The reaction conditions, such as temperature, solvent, and catalysts, would need to be optimized for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-ETHYLPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.

    Substitution: The ethylphenyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

2-{[2-(4-ETHYLPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(4-ETHYLPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of cellular processes. The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
  • 2-{[2-(4-CHLOROPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE

Uniqueness

2-{[2-(4-ETHYLPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the presence of the ethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

IUPAC Name

2-[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S/c1-2-17-12-14-18(15-13-17)22(27)16-29-24-25-21-11-7-6-10-20(21)23(28)26(24)19-8-4-3-5-9-19/h3-15H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKKRLWGKVOABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(4-ETHYLPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 2
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2-{[2-(4-ETHYLPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 3
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2-{[2-(4-ETHYLPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 4
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2-{[2-(4-ETHYLPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 5
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2-{[2-(4-ETHYLPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
Reactant of Route 6
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2-{[2-(4-ETHYLPHENYL)-2-OXOETHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE

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